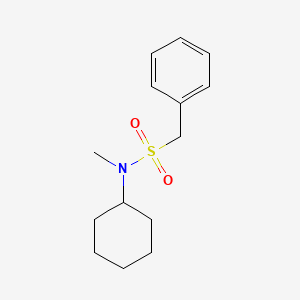

![molecular formula C14H13N3O B5601817 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1,2-dihydro-3H-indol-3-one](/img/structure/B5601817.png)

2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1,2-dihydro-3H-indol-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds structurally related to "2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1,2-dihydro-3H-indol-3-one" involves the reaction of dimethyl-pyrazole derivatives with indane-1,3-dione in the presence of pyridine in ethanol, leading to high yields and confirming the structure through spectral analysis (Asiri & Khan, 2011).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray crystallography, revealing the crystal system, space group, and unit cell parameters. These analyses provide insights into the molecular conformation and structural characteristics of the compounds (Hayvalı et al., 2010).

Chemical Reactions and Properties

Reactivity studies indicate that the compound participates in various chemical reactions, including palladium-catalysed oxidative carbonylation, highlighting its reactive nature and potential for further chemical modifications (Bacchi et al., 2004).

Physical Properties Analysis

The physical properties, including the crystallization behavior and solubility, can be inferred from related compounds. For example, studies on similar structures have examined their crystallization in different space groups and solvent interactions (Fun et al., 2012).

Chemical Properties Analysis

Investigations into the chemical properties of closely related compounds, such as their luminescent properties and theoretical studies, offer insights into electronic structures, optimised geometrical parameters, and potential applications in materials science (Tang et al., 2014).

Scientific Research Applications

Catalysis and Synthesis

- Catalytic Applications : A study demonstrated the use of active methylene compounds in the catalyzed synthesis of tetrahydrobenzo[b]pyrans, highlighting the catalyst's remarkable reactivity and reusability (Mohammadi, Asghariganjeh, & Hadadzahmatkesh, 2017). This indicates potential for the chemical compound in facilitating efficient and sustainable chemical reactions.

Antioxidant, Antitumor, and Antimicrobial Activities

- Biological Activities : Research exploring the reactivity of similar pyrazolopyridine derivatives revealed significant antioxidant, antitumor, and antimicrobial activities, suggesting a potential role in the development of new therapeutic agents (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).

Corrosion Inhibition

- Corrosion Inhibition : An investigation into bipyrazolic derivatives, including compounds structurally related to "2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1,2-dihydro-3H-indol-3-one," demonstrated their efficacy as corrosion inhibitors for steel in acidic environments. This showcases the compound's utility in industrial applications where corrosion resistance is crucial (Missoum et al., 2013).

Synthesis of N-Confused Porphyrin Derivatives

- Porphyrin Derivatives : The synthesis of N-confused porphyrin derivatives with substituted positions was achieved through reactions involving active methylene compounds, presenting avenues for creating novel porphyrin-based materials with potential applications in photodynamic therapy and molecular electronics (Li et al., 2011).

Metal Complex Catalysis

- Metal Complexes and Catalysis : Studies on metal complexes with pyrazole ligands have shed light on their application as catalysts in ethylene oligomerization reactions, pointing towards their significance in the industrial synthesis of polymers and chemicals (Nyamato, Ojwach, & Akerman, 2014).

properties

IUPAC Name |

(2Z)-2-[(1,3-dimethylpyrazol-4-yl)methylidene]-1H-indol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c1-9-10(8-17(2)16-9)7-13-14(18)11-5-3-4-6-12(11)15-13/h3-8,15H,1-2H3/b13-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQUKCLUSJCWNPJ-QPEQYQDCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C=C2C(=O)C3=CC=CC=C3N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C=C1/C=C\2/C(=O)C3=CC=CC=C3N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-1,4-oxazepan-6-ol](/img/structure/B5601735.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5601739.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5601744.png)

![1-{[2-(2-furyl)pyrimidin-5-yl]methyl}-3-(3-methylbut-2-en-1-yl)piperidine-3-carboxylic acid](/img/structure/B5601762.png)

![ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5601765.png)

![ethyl 4-({3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzoate](/img/structure/B5601773.png)

![2-{2-[(2S)-2-(morpholin-4-ylcarbonyl)pyrrolidin-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one](/img/structure/B5601783.png)

![4-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5601789.png)

![N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]-2-furamide](/img/structure/B5601836.png)

![N-{4-[(4-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5601863.png)